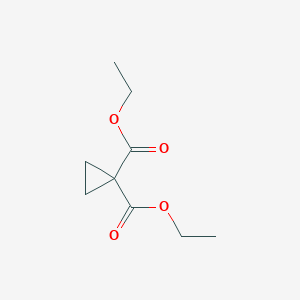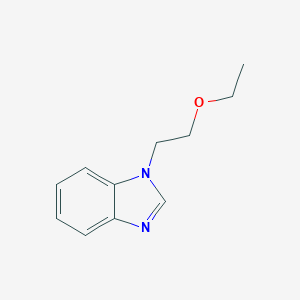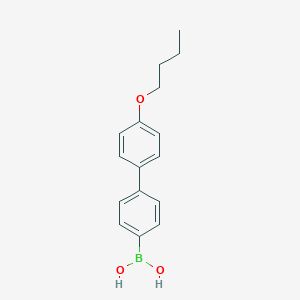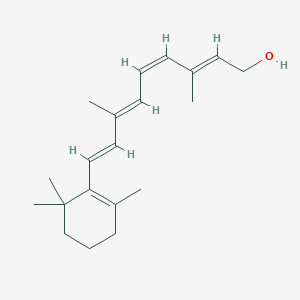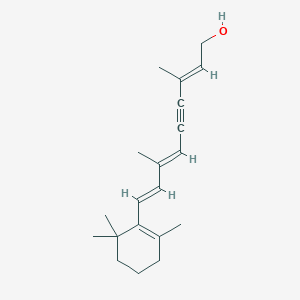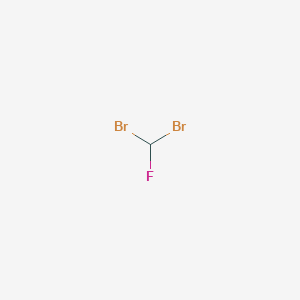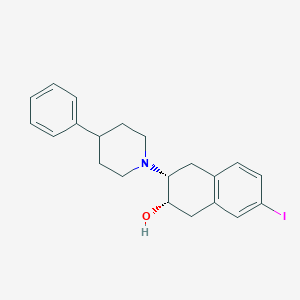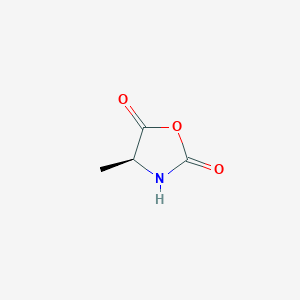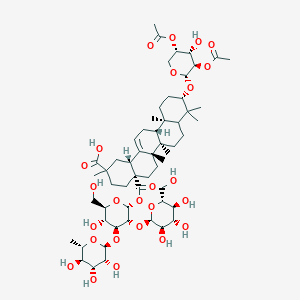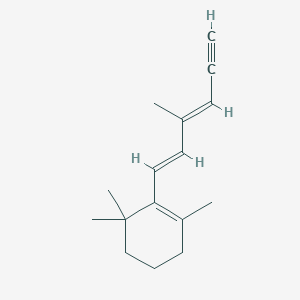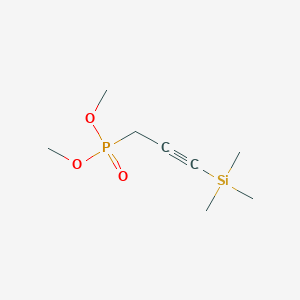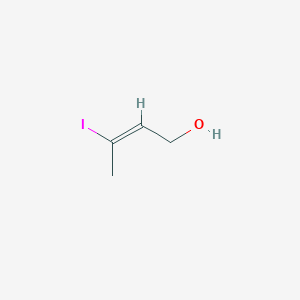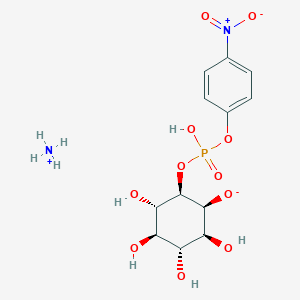
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-Pentamethylphenyl)Ethyl]Benzene, has a linear formula of C24H34 . It has a molecular weight of 322.539 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The organonickel σ-complex 2,3,4,5,6-pentamethylphenyl-nickel(II)-bromide-2,2′-bipyridine is synthesized electrochemically . This is the first example from a series of [NiBr(Aryl)(bpy)] complexes containing a meta-substituted aromatic moiety .Molecular Structure Analysis
The molecular structure of this compound is C24H34 . It is a complex organic compound with multiple aromatic rings and a significant number of methyl groups .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 634.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 90.4±0.8 kJ/mol, a flash point of 345.9±24.2 °C, and an index of refraction of 1.577 . The molar refractivity is 176.6±0.3 cm3 .Applications De Recherche Scientifique
Countercurrent Separation of Phenylethanoid Glycosides
Phenylethanoid glycosides and iridoids, known for their biological activities, pose challenges in purification due to their strong adsorption on solid supports. Countercurrent separation (CCS) offers an alternative, avoiding the use of large amounts of organic solvents and facilitating the purification of these compounds, which could be structurally related to 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one due to their complex phenyl groups (Luca et al., 2019).
Coordination Compounds and MLCT Excited States
Cuprous bis-phenanthroline compounds, which share structural similarities with the subject compound due to their aromatic phenyl groups, demonstrate metal-to-ligand charge transfer (MLCT) excited states. Such compounds are studied for their potential in photophysics and photochemistry, indicating a broader scope for investigating the electronic properties of related compounds (Scaltrito et al., 2000).
Polymer Degradation by Phosphonic and Phosphoric Acids
Research into the degradation of polymers such as polyurethanes, polycarbonates, and polyamides by esters of H-phosphonic and phosphoric acids shows the potential for these processes in recycling and repurposing materials. The study provides insights into the applications of chemical degradation pathways for environmental sustainability (Mitova et al., 2013).
Thioureas in Coordination Chemistry
Thioureas bearing acyl or aroyl groups have found extensive applications as ligands in coordination chemistry, showcasing the versatility of nitrogen-containing compounds in forming complex structures. This review highlights the importance of structural and electronic variations in developing functional materials and drugs (Saeed et al., 2014).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
The use of benzene-1,3,5-tricarboxamide (BTA) as a versatile ordering moiety underscores the potential of aromatic compounds in nanotechnology, polymer processing, and biomedical applications. The review demonstrates the adaptability of BTAs in creating structured materials through supramolecular self-assembly (Cantekin et al., 2012).
Propriétés
IUPAC Name |
1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-12-13(2)15(4)19(16(5)14(12)3)18(20)11-17-9-7-6-8-10-17/h6-10H,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSAHKOFVAHZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CC2=CC=CC=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380232 |
Source


|
| Record name | 1-(Pentamethylphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one | |
CAS RN |
147834-57-9 |
Source


|
| Record name | 1-(Pentamethylphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

